N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide
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Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
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Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H20N2S and has a molecular weight of approximately 320.44 g/mol. The structure features a benzimidazole ring, which is known for its biological activity, linked to a phenyl group and a p-tolylthioacetamide moiety.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study evaluated several analogs against A549 (lung cancer), MDA-MB-231 (breast cancer), and other cell lines. The most potent compound showed an IC50 value of 0.29 ± 0.02 µM against A549 cells, indicating strong anti-cancer potential .
The cytotoxicity is primarily attributed to the compound's ability to inhibit tubulin polymerization, which is essential for cell division. Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase . Additionally, apoptosis was confirmed through various assays, including DAPI staining and annexin V-FITC assays, which indicated that the compound induces programmed cell death in cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds derived from this structure have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, one study reported minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various microbial strains .
Compound | Target Strain | MIC (µM) |
---|---|---|
N1 | Staphylococcus aureus | 1.27 |
N8 | Escherichia coli | 1.43 |
N22 | Klebsiella pneumoniae | 2.60 |
N9 | HCT116 (Cancer Cell Line) | 5.85 |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cytotoxicity in Cancer Cells : A detailed study tested various derivatives against multiple cancer cell lines, confirming that modifications to the benzimidazole core could enhance activity significantly .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that certain derivatives effectively inhibited growth in resistant bacterial strains, suggesting potential use in treating infections where conventional antibiotics fail .
- Mechanistic Insights : Research employing flow cytometry and other techniques elucidated how these compounds induce apoptosis and inhibit cell proliferation through specific pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-10-12-16(13-11-15)27-14-21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFGMPHPHPKWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.